Maleimide, N-4-biphenylyl-

Description

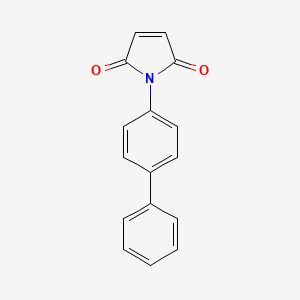

N-4-Biphenylyl-maleimide is a maleimide derivative where the nitrogen atom of the maleimide ring is substituted with a biphenyl group at the para position. Maleimides are characterized by their reactive double bond, enabling thiol-Michael addition or Diels-Alder reactions, making them valuable in bioconjugation, polymer chemistry, and drug design .

Properties

IUPAC Name |

1-(4-phenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWKCYQPTDVVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207328 | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58609-75-9 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleimide, N-4-biphenylyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Maleimide, N-4-biphenylyl-, is a derivative of maleimide, where the NH group is replaced with a phenyl group. Maleimides are known to exhibit various types of biological activity, often showing pronounced antimicrobial and cytostatic activity. They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall. The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells.

Mode of Action

The mode of action of Maleimide, N-4-biphenylyl-, involves a reaction between a thiol and a maleimide to generate a thiosuccinimide product. This process is a type of “click chemistry” reaction known as the thiol-Michael addition. The reaction between a free thiol and a maleimido group is an addition reaction. The high reactivity of the olefin is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation.

Biochemical Pathways

N-substituted maleimides, including Maleimide, N-4-biphenylyl-, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall. These components are crucial for the structural integrity and growth of fungal cells. By inhibiting their synthesis, N-substituted maleimides can exert antifungal effects.

Pharmacokinetics

Maleimides in general are known to be essential compounds for drug conjugation reactions via thiols to antibodies, peptides, and other targeting units. One main drawback is the occurrence of thiol exchange reactions with, for example, glutathione, resulting in loss of the targeting ability.

Result of Action

The result of the action of Maleimide, N-4-biphenylyl-, is the inhibition of the biosynthesis of chitin and β(1,3)glucan in fungal cells. This leads to a disruption in the structural integrity of the fungal cell wall, exerting antifungal effects. Additionally, N-substituted maleimides are highly cytostatic, with IC values below 0.1 μg ml−1.

Action Environment

The action of Maleimide, N-4-biphenylyl-, can be influenced by environmental factors. For instance, chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides. These factors had little if any effect on their antifungal and cytostatic action

Biochemical Analysis

Biochemical Properties

Maleimide, N-4-biphenylyl-, plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine residues in proteins. The interaction between Maleimide, N-4-biphenylyl-, and thiol groups results in the formation of stable thioether bonds, which are essential for various biochemical processes. For example, Maleimide, N-4-biphenylyl-, can be used to modify proteins, create bioconjugates, and develop targeted drug delivery systems.

Cellular Effects

Maleimide, N-4-biphenylyl-, has significant effects on various types of cells and cellular processes. This compound influences cell function by modifying proteins and enzymes that play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by Maleimide, N-4-biphenylyl-, can alter their activity, stability, and localization within the cell. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Maleimide, N-4-biphenylyl-, involves the formation of covalent bonds with thiol groups in proteins and other biomolecules. This compound reacts with the thiol groups of cysteine residues, resulting in the formation of stable thioether bonds. This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression. For example, Maleimide, N-4-biphenylyl-, can inhibit the activity of enzymes involved in cell signaling pathways, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maleimide, N-4-biphenylyl-, can change over time due to its stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that Maleimide, N-4-biphenylyl-, can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of Maleimide, N-4-biphenylyl-, vary with different dosages in animal models. At low doses, this compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, Maleimide, N-4-biphenylyl-, can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harmful side effects.

Metabolic Pathways

Maleimide, N-4-biphenylyl-, is involved in various metabolic pathways, particularly those related to protein modification and bioconjugation. This compound interacts with enzymes and cofactors that facilitate the formation of covalent bonds with thiol groups. The metabolic pathways involving Maleimide, N-4-biphenylyl-, can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Maleimide, N-4-biphenylyl-, is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and effectiveness. For example, Maleimide, N-4-biphenylyl-, can be transported to specific cellular compartments where it can modify target proteins and enzymes.

Subcellular Localization

The subcellular localization of Maleimide, N-4-biphenylyl-, is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins and enzymes. The localization of Maleimide, N-4-biphenylyl-, can affect its activity and function, leading to changes in cellular processes and responses.

Biological Activity

Maleimide, N-4-biphenylyl- is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

Maleimide, N-4-biphenylyl- has the molecular formula C₁₆H₁₁NO₂ and is characterized by a biphenyl substitution at the nitrogen position. This structural modification enhances its reactivity compared to other maleimides, making it valuable for various biological applications. The compound is known for its ability to participate in Michael addition reactions and Diels-Alder reactions, which are critical in organic synthesis and drug development.

Enzyme Inhibition

One of the most notable biological activities of Maleimide, N-4-biphenylyl- is its inhibition of monoacylglycerol lipase (MGL), an enzyme involved in lipid metabolism. Research indicates that this compound exhibits an IC₅₀ value of approximately 790 nM against MGL, suggesting its potential role in modulating endocannabinoid levels, which can have therapeutic implications for pain management and inflammation .

Table 1: Comparison of Maleimide Derivatives and Their IC₅₀ Values

| Compound Name | IC₅₀ Value (nM) | Biological Activity |

|---|---|---|

| Maleimide, N-4-biphenylyl- | 790 | Inhibits MGL |

| 1-Biphenylmaleimide | 5890 | Moderate MGL inhibition |

| 1-Phenylmaleimide | 180000 | Low MGL inhibition |

Anticancer Properties

In addition to its role as an enzyme inhibitor, Maleimide, N-4-biphenylyl- has shown promising anticancer activity. Studies have demonstrated that its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives have been reported to have IC₅₀ values in the low micromolar range against lung cancer cell lines (H520 and H1299), indicating their potential as chemotherapeutic agents .

Table 2: Anticancer Activity of Maleimide Derivatives

| Compound Name | Cell Line | IC₅₀ Value (μM) | Observations |

|---|---|---|---|

| 3,4-Diarylthiolated maleimides | H520 | 10.1 | Significant growth inhibition |

| 3,4-Diarylthiolated maleimides | H1299 | 10.5 | Significant growth inhibition |

The mechanism by which Maleimide, N-4-biphenylyl- exerts its biological effects primarily involves irreversible inhibition of MGL through covalent binding to cysteine residues in the enzyme's active site. This interaction not only inhibits lipid degradation but also stabilizes endocannabinoid levels, which can be beneficial in treating conditions like chronic pain and inflammation .

Study on Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of various maleimide derivatives revealed that modifications at the nitrogen position significantly influence their inhibitory potency against MGL. For instance, introducing a methylene spacer between the maleimide group and the biphenyl moiety enhanced MGL inhibition further .

Clinical Implications

The modulation of endocannabinoids through MGL inhibition presents a therapeutic avenue for treating neurological disorders such as multiple sclerosis and various types of cancer. The ability to selectively inhibit lipid metabolism pathways opens new doors for drug development targeting these conditions.

Scientific Research Applications

Chemical Properties and Reactivity

Maleimide, N-4-biphenylyl- (C₁₆H₁₁NO₂) features a biphenyl group attached to the nitrogen atom of the maleimide structure, enhancing its chemical reactivity. The compound is known for participating in various reactions such as:

- Thiol-Ene Click Reactions : The maleimide group readily reacts with thiol-containing biomolecules, making it valuable for bioconjugation applications.

- Michael Addition Reactions : Its unsaturated imide structure allows for nucleophilic addition reactions, which are useful in organic synthesis.

- Diels-Alder Reactions : The compound can also engage in cycloaddition reactions due to its electrophilic nature.

Bioconjugation and Drug Development

The ability of Maleimide, N-4-biphenylyl- to selectively bind to thiol groups has made it a critical tool in drug development and bioconjugation. It is particularly useful for:

- Targeted Drug Delivery : By attaching therapeutic agents to proteins or antibodies via maleimide-thiol chemistry, researchers can enhance the specificity and efficacy of treatments.

- Diagnostics : Maleimide-modified probes can be used for selective labeling of biomolecules in imaging studies.

Case Study : In a study evaluating the inhibition of monoacylglycerol lipase (MAGL), Maleimide, N-4-biphenylyl- exhibited an IC₅₀ value of approximately 790 nM, indicating potential therapeutic applications in pain management and inflammation modulation .

Material Science

Maleimide, N-4-biphenylyl- is employed in the synthesis of advanced materials due to its unique properties:

- Polymer Chemistry : It can be incorporated into polymers to improve thermal stability and mechanical properties. Polymaleimides are known for their high heat resistance and are utilized in aerospace and automotive applications.

| Material | Properties | Applications |

|---|---|---|

| Polymaleimide | High thermal stability | Aerospace components |

| Maleimide-functionalized polymers | Enhanced mechanical strength | Coatings and adhesives |

Research Insight : Polymaleimides have been developed as nonlinear optical materials and liquid crystals, showcasing their versatility in material applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Maleimide, N-4-biphenylyl-. Its derivatives have shown cytotoxic effects on various cancer cell lines:

- Mechanism of Action : The compound inhibits specific enzymes involved in lipid metabolism, which can modulate tumor growth.

Case Study : A study demonstrated that 3,4-diarylthiolated maleimides exhibited significant anticancer activity against human lung cancer cells (H520 and H1299), indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Findings :

- Halogen substituents (e.g., iodine, fluorine) at the para position showed comparable potency to the biphenylyl group, suggesting electronic effects are secondary to steric and hydrophobic interactions .

- Spacing the aromatic moiety from the maleimide core (e.g., phenethyl vs. phenyl) improved activity, likely due to reduced steric hindrance during target binding. For example, N-phenethyl-maleimide (IC50 = 2.90 μM) was ~2× more potent than N-biphenylyl-maleimide .

Key Findings :

Structural and Electronic Properties

Molecular docking studies of maleimide derivatives with glycogen synthase kinase-3β (GSK3β) revealed:

- The biphenylyl group adopts a propeller-like conformation, with the maleimide ring acting as the axis. This conformation enhances hydrophobic interactions with enzyme pockets .

- Electron-withdrawing substituents (e.g., halogens) slightly increase maleimide’s electrophilicity, accelerating thiol conjugation but risking off-target reactions .

Q & A

Q. What are the standard synthetic routes for N-4-biphenylyl-maleimide, and how can its purity and identity be validated experimentally?

- Methodological Answer : N-4-Biphenylyl-maleimide is typically synthesized via nucleophilic substitution reactions between maleic anhydride derivatives and 4-biphenylamine. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) with catalytic bases like triethylamine. Purification involves column chromatography or recrystallization.

- Characterization : Validate purity using HPLC (>95% purity threshold) and confirm structure via -NMR (e.g., maleimide protons at δ 6.8–7.1 ppm) and IR (C=O stretch at ~1700 cm). Mass spectrometry (HRMS) provides molecular weight confirmation .

- Critical Note : For reproducibility, document solvent ratios, reaction temperatures, and quenching methods in detail .

Q. How can spectroscopic techniques quantify maleimide group availability in N-4-biphenylyl-maleimide conjugates?

- Methodological Answer :

- UV-Vis Spectroscopy : Maleimide quantification via absorbance at 302 nm (extinction coefficient: 620 Mcm), though protein interference may require correction .

- Fluorimetric Assays : Use thiol-reactive probes (e.g., Ellman’s reagent) to measure unreacted maleimide groups after conjugation. Normalize results against a calibration curve .

- Data Interpretation : Account for solvent polarity and pH effects on maleimide reactivity .

Advanced Research Questions

Q. How can polymerization side reactions during N-4-biphenylyl-maleimide synthesis be mitigated?

- Methodological Answer : Polymerization often occurs due to maleimide’s electron-deficient double bond. Strategies include:

- Thermoreversible Protection : Use Diels-Alder (DA) adducts (e.g., with furan derivatives) to protect the maleimide double bond during synthesis. Deprotect via retro-DA at elevated temperatures (>80°C) .

- Solvent Optimization : Avoid polar aprotic solvents (e.g., DMF) in favor of non-polar solvents (toluene) to reduce radical initiation .

- Kinetic Monitoring : Track reaction progress using in situ FTIR to detect premature polymerization .

Q. What experimental approaches resolve contradictions between theoretical and experimental data in maleimide-based conjugation efficiency?

- Methodological Answer : Discrepancies often arise from steric hindrance or incomplete maleimide activation.

- qPAINT Analysis : Quantify ligand accessibility on nanoparticles (NPs) using DNA-PAINT imaging. Compare with theoretical maleimide content (Table 1) .

- Table 1 : Maleimide Availability in NP Conjugates

| Maleimide Content (%) | Spacer PEG Length (kDa) | Conjugation Efficiency (%) | Ligand Availability (%) |

|---|---|---|---|

| 10 | 5 | 6 vs. 77 (theoretical) | 7.8 |

| 30 | 1 | 9 vs. 293 (theoretical) | 3.1 |

- Mitigation : Use shorter PEG spacers (1 kDa) to reduce entanglement and improve ligand accessibility .

Q. How can N-4-biphenylyl-maleimide be integrated into stimuli-responsive materials for controlled release applications?

- Methodological Answer :

- pH-Responsive Systems : Maleimide-thiol adducts destabilize under acidic conditions (pH < 5.5). Test release kinetics using fluorophore-tagged models (e.g., FITC) in simulated physiological buffers .

- Photoactivation : Incorporate maleimide with photolabile groups (e.g., o-nitrobenzyl). Validate UV-triggered release via LC-MS monitoring .

Data Contradiction Analysis

Q. Why do computational models overestimate the reactivity of N-4-biphenylyl-maleimide in crosslinking reactions?

- Methodological Answer : Theoretical models (DFT, MD simulations) often neglect solvation effects and steric factors.

- Experimental Calibration : Compare simulated reaction rates with empirical data from stopped-flow kinetics. Adjust models for solvent viscosity and dielectric constants .

- Case Study : For dendrimer functionalization, computational predictions of 100% maleimide-thiol binding conflicted with ESI-MS data showing 40–60% efficiency due to steric shielding .

Safety and Regulatory Considerations

Q. What toxicological assessments are critical for N-4-biphenylyl-maleimide in biomedical applications?

- Methodological Answer :

- In Vitro Cytotoxicity : Test IC values in HEK293 and HepG2 cell lines using MTT assays.

- Metabolite Screening : Identify biphenyl-derived byproducts via LC-MS/MS. Reference EPA guidelines for biphenyl toxicity thresholds (e.g., LD > 200 mg/kg in rodents) .

Reproducibility Guidelines

Q. How should researchers document synthetic protocols for N-4-biphenylyl-maleimide to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.